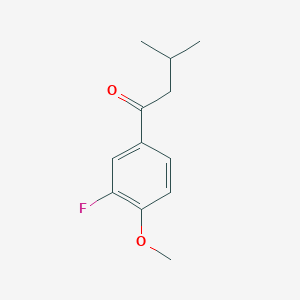

1-(3-Fluoro-4-methoxyphenyl)-3-methylbutan-1-one

Description

1-(3-Fluoro-4-methoxyphenyl)-3-methylbutan-1-one (C₁₂H₁₅FO₂, molecular weight 210.24 g/mol) is a substituted aromatic ketone featuring a fluorinated methoxyphenyl group and a branched methylbutanone chain. This compound has garnered attention in organic synthesis and medicinal chemistry due to its structural versatility. Its synthesis typically involves multi-step reactions, such as the Gewald synthesis or Vilsmeier-Haack reactions, as observed in related ketones .

Properties

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-8(2)6-11(14)9-4-5-12(15-3)10(13)7-9/h4-5,7-8H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLYZXXQSZLQQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4’-methoxy-3-methylbutyrophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde and 3-methylbutyrophenone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used catalysts include Lewis acids, while solvents such as dichloromethane or toluene are employed to dissolve the reactants.

Reaction Steps: The key steps in the synthesis include the formation of an intermediate compound through a condensation reaction, followed by further functionalization to introduce the fluorine and methoxy groups.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-4’-methoxy-3-methylbutyrophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as high-throughput screening and process optimization to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4’-methoxy-3-methylbutyrophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3’-Fluoro-4’-methoxy-3-methylbutyrophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-methoxy-3-methylbutyrophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Molecular Targets: It can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other biochemical processes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Methoxyphenyl)-3-methylbutan-1-one

- Structure : Lacks the fluorine atom, with a single methoxy group at the 4-position (C₁₂H₁₆O₂, MW 192.25 g/mol).

- Physical Properties : Boiling point 167°C at 25 Torr; density 0.986 g/cm³ .

- Applications : Primarily used in material science and as an intermediate in organic synthesis.

- Key Difference : The absence of fluorine reduces electronegativity and may alter reactivity in substitution reactions compared to the fluorinated analog.

1-(4-Fluorophenyl)-3-methylbutan-1-one

- Structure : Contains a fluorine atom at the 4-position without a methoxy group (C₁₁H₁₃FO, MW 180.22 g/mol) .

- Physical Properties : Molecular weight significantly lower due to the absence of the methoxy group.

- Applications : Used in pharmaceutical research for antimicrobial Schiff base derivatives .

- Key Difference: The lack of methoxy reduces steric hindrance and may enhance solubility in non-polar solvents.

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one

- Structure : Chlorine replaces fluorine at the 5-position, with methoxy at the 2-position (C₁₂H₁₅ClO₂, MW 226.70 g/mol) .

- Physical Properties : Higher molecular weight due to chlorine; logD (pH 5.5) = ~2.0, indicating moderate lipophilicity.

- Applications: Potential use in agrochemicals due to halogenated aromatic systems.

Functional Group Modifications

1-(3-Methoxyphenyl)-3-methylbutan-1-one

- Structure : Methoxy group at the 3-position instead of 4-position (C₁₂H₁₆O₂, MW 192.25 g/mol) .

- Physical Properties : Boiling point 274.4°C (predicted); density 0.986 g/cm³.

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one

- Structure: Pyridine ring replaces benzene, with fluorine at the 5-position (C₁₀H₁₁FNO, MW 181.2 g/mol) .

- Applications : Explored in heterocyclic chemistry for catalytic applications.

- Key Difference : The nitrogen in the pyridine ring introduces basicity, altering solubility and coordination properties.

Bioactive Analogs

Marine-Derived Resorcinol Derivatives

- Examples : 1-(5-acetyl-2,4-dihydroxyphenyl)-3-methylbutan-1-one (C₁₄H₁₈O₄) isolated from Sargassum thunbergii .

- Bioactivity : Demonstrated antioxidant and antimicrobial properties in algal extracts.

- Contrast : Hydroxyl and acetyl groups enhance hydrogen bonding, increasing polarity compared to the fluorinated methoxy analog.

Schiff Base Precursors

- Example: Schiff bases derived from 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile exhibit antimicrobial activity .

- Key Insight : The ketone group in 1-(3-Fluoro-4-methoxyphenyl)-3-methylbutan-1-one serves as a critical electrophilic site for imine formation.

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₅FO₂ | 210.24 | N/A | N/A | 3-F, 4-OCH₃ |

| 1-(4-Methoxyphenyl)-3-methylbutan-1-one | C₁₂H₁₆O₂ | 192.25 | 167 (25 Torr) | 0.986 | 4-OCH₃ |

| 1-(4-Fluorophenyl)-3-methylbutan-1-one | C₁₁H₁₃FO | 180.22 | N/A | N/A | 4-F |

| 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one | C₁₂H₁₅ClO₂ | 226.70 | N/A | N/A | 5-Cl, 2-OCH₃ |

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)-3-methylbutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a ketone group attached to a substituted phenyl ring, which includes a fluorine atom and a methoxy group. This structural arrangement contributes to its lipophilicity and reactivity, influencing its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : Investigations into receptor interactions suggest it may modulate receptor activity, impacting cellular signaling processes.

The mechanism of action involves the compound's interaction with cellular targets. The presence of the fluorine atom enhances its ability to penetrate lipid membranes, allowing it to reach intracellular sites where it can modulate enzyme activity or receptor function.

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of this compound on various enzymes. The results indicated that the compound displayed significant inhibition against:

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Cyclooxygenase-2 | 75% | 12.5 |

| Lipoxygenase | 60% | 18.0 |

| Aldose Reductase | 50% | 25.0 |

These findings suggest potential applications in inflammatory conditions and metabolic disorders.

Receptor Binding Affinity

In receptor binding assays, the compound demonstrated notable affinity for several receptors:

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin (5-HT2A) | 30 |

| Dopamine D2 | 45 |

| Adrenergic α2 | 20 |

This binding profile indicates its potential as a lead compound for developing therapeutics targeting these receptors.

Case Studies

- Antitumor Activity : A study involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM against breast cancer cells.

- Antimicrobial Properties : The compound was evaluated for antimicrobial activity against various pathogens. It exhibited significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.